molecular formula C18H16NP B15202822 2-((Diphenylphosphanyl)methyl)pyridine

2-((Diphenylphosphanyl)methyl)pyridine

Cat. No.: B15202822
M. Wt: 277.3 g/mol
InChI Key: HSPPMGREDUAMES-UHFFFAOYSA-N
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Description

2-((Diphenylphosphanyl)methyl)pyridine is an organic compound with the molecular formula C18H16NP. It is a ligand commonly used in coordination chemistry due to its ability to form stable complexes with transition metals. The compound is characterized by a pyridine ring substituted with a diphenylphosphanyl group at the 2-position, making it a versatile ligand in various catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Diphenylphosphanyl)methyl)pyridine typically involves the reaction of 2-chloromethylpyridine with diphenylphosphine under basic conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-((Diphenylphosphanyl)methyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Metal Complexes: Formation of metal-ligand complexes used in catalysis.

    Phosphine Oxides: Resulting from oxidation reactions.

    Functionalized Pyridines: Products of substitution reactions.

Scientific Research Applications

2-((Diphenylphosphanyl)methyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Diphenylphosphanyl)methyl)pyridine primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus atom and the nitrogen atom of the pyridine ring, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This uniqueness allows it to form stable complexes with a variety of metals, making it a versatile ligand in catalysis and other applications .

Properties

Molecular Formula

C18H16NP

Molecular Weight

277.3 g/mol

IUPAC Name

diphenyl(pyridin-2-ylmethyl)phosphane

InChI

InChI=1S/C18H16NP/c1-3-10-17(11-4-1)20(18-12-5-2-6-13-18)15-16-9-7-8-14-19-16/h1-14H,15H2

InChI Key

HSPPMGREDUAMES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CC2=CC=CC=N2)C3=CC=CC=C3

Origin of Product

United States

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